An In-depth Technical Guide to 4-Methyloxazole-2-carboxylic acid
An In-depth Technical Guide to 4-Methyloxazole-2-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and safety information for 4-Methyloxazole-2-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes available data, presents detailed experimental protocols for related compounds, and includes logical diagrams to illustrate synthetic and reactive pathways.
Introduction
4-Methyloxazole-2-carboxylic acid, with the IUPAC name 4-methyl-1,3-oxazole-2-carboxylic acid, is a heterocyclic organic compound.[1] Its structure consists of an oxazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. Oxazole derivatives are significant scaffolds in medicinal chemistry and materials science. This document aims to consolidate the known chemical properties and provide a technical resource for laboratory applications.
Chemical and Physical Properties
The following table summarizes the key computed and experimental properties of 4-Methyloxazole-2-carboxylic acid and its isomers for comparative reference. Data for the target compound is limited, so properties of its isomers (4-methyloxazole-5-carboxylic acid and 2-methyloxazole-4-carboxylic acid) are included to provide context.
| Property | Value | Source |
| IUPAC Name | 4-methyl-1,3-oxazole-2-carboxylic acid | [1] |
| Molecular Formula | C₅H₅NO₃ | [1][2] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| CAS Number | 1196151-81-1 | [1][3] |
| Canonical SMILES | CC1=COC(=N1)C(=O)O | [1] |
| InChI Key | DQNBHCVJLBBYRW-UHFFFAOYSA-N | [1] |
| Physical State | Solid, Crystal - Powder | [4][5] |
| Color | White to Greyish or Tan | [4][] |
| Melting Point | No data available. (Isomer: 4-methyloxazole-5-carboxylic acid melts at 239-243 °C) | [5] |
| Boiling Point | No data available. (Predicted for isomer: 267.3±20.0 °C) | [7] |
| Density | No data available. (Predicted for isomer: 1.348±0.06 g/cm³) | [7] |
| pKa | No data available. (Predicted for isomer: 2.09±0.31) | [7] |
Spectroscopic Data
Infrared (IR) Spectroscopy
A typical IR spectrum of a carboxylic acid would exhibit the following characteristic absorption bands:
-
O-H Stretch: A very broad and strong band appearing in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching bands.[8] This broadening is due to hydrogen bonding between molecules, typically forming dimers.[8]
-
C=O Stretch: An intense, sharp band located between 1760-1690 cm⁻¹.[8] Its exact position can be influenced by conjugation and dimerization.
-
C-O Stretch: A medium intensity band found in the 1320-1210 cm⁻¹ region.[8]
-
O-H Bend: Bands may appear in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl (CH₃) protons.
-
A singlet for the proton on the oxazole ring at the 5-position.
-
A very broad singlet for the acidic proton of the carboxylic acid (COOH), typically downfield.
-
-
¹³C NMR: The carbon NMR spectrum should display characteristic peaks for:
-
The carboxyl carbon (C=O), which typically appears in the 160-185 ppm range and may have a weak signal intensity.[9]
-
Carbons of the oxazole ring.
-
The methyl group carbon.
-
Synthesis and Reactivity
Synthesis
A common route for the synthesis of heterocyclic carboxylic acids is the hydrolysis of their corresponding esters. A plausible synthetic pathway for 4-Methyloxazole-2-carboxylic acid involves the alkaline hydrolysis of an ethyl or methyl ester precursor.
Caption: Plausible synthesis workflow for 4-Methyloxazole-2-carboxylic acid.
Reactivity
4-Methyloxazole-2-carboxylic acid is expected to exhibit reactivity typical of both a carboxylic acid and a heteroaromatic compound.
-
Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.
-
Decarboxylation: Similar to other heteroaromatic carboxylic acids, it may undergo decarboxylation under thermal or catalytic conditions.[10]
-
Cross-Coupling Reactions: The related isomer, 4-methyloxazole-5-carboxylic acid, has been used in palladium-catalyzed cross-coupling reactions, suggesting that the 2-carboxylic acid isomer could also serve as a coupling partner in certain organometallic transformations.[5][7]
Caption: General reactivity pathways for the carboxylic acid functional group.
Experimental Protocols
While a specific protocol for 4-Methyloxazole-2-carboxylic acid is not detailed in the provided search results, a general procedure for the hydrolysis of a related ester can be adapted. The following is a representative protocol based on similar transformations.[10]
Objective: To synthesize 4-Methyloxazole-2-carboxylic acid via hydrolysis of Ethyl 4-methyloxazole-2-carboxylate.
Materials:
-
Ethyl 4-methyloxazole-2-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a solution of Ethyl 4-methyloxazole-2-carboxylate (1 equivalent) in a mixture of water and a co-solvent like THF or ethanol, add sodium hydroxide (1.5-2.0 equivalents).
-
Hydrolysis: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is approximately 1-2. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4-Methyloxazole-2-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity.
Safety Information
No specific Safety Data Sheet (SDS) for 4-Methyloxazole-2-carboxylic acid was found. However, the SDS for the isomeric compound 4-Methyloxazole-5-carboxylic acid indicates it causes skin and serious eye irritation.[4][11] It is prudent to handle 4-Methyloxazole-2-carboxylic acid with similar precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4][11]
-
Pictogram: GHS07 (Exclamation Mark)
-
Precautionary Statements:
-
P264: Wash hands and face thoroughly after handling.[4]
-
P280: Wear protective gloves and eye protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P332+P313: If skin irritation occurs: Get medical advice or attention.[4]
-
P337+P313: If eye irritation persists: Get medical advice or attention.[4]
-
Handling Recommendations: Use in a well-ventilated area. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Keep the container tightly closed and store in a cool, dark place away from oxidizing agents.[4]
References
- 1. 4-Methyloxazole-2-carboxylic acid | C5H5NO3 | CID 46737736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Methyloxazole-2-carboxylic acid | 1196151-81-1 [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-Methyloxazole-5-carboxylic acid 97 2510-32-9 [sigmaaldrich.com]
- 7. 4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID | 2510-32-9 [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 10. CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
